Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate
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Overview
Description
Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate is an organic compound with a complex structure that includes a pyridine ring, an ester group, and a hydroxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate typically involves the reaction of 2-hydroxy-6-methylpyridine with appropriate reagents to introduce the hydroxyethoxy and ester groups. One common method involves the use of 2-hydroxy-6-methylpyridine, which reacts with carboxylic acids to form the desired ester . The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce primary alcohols .
Scientific Research Applications
Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: A related compound with similar structural features.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Compounds with a similar pyridine ring structure and biological activities.
Azoxystrobin: A compound with fungicidal properties and a similar ester group.
Uniqueness
Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy substituent and ester group make it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-[6-(2-hydroxyethoxymethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C12H17NO4/c1-9(12(15)16-2)10-3-4-11(13-7-10)8-17-6-5-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI Key |
BSLDHMHZHVPFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)COCCO)C(=O)OC |
Origin of Product |
United States |
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